molecular formula C15H14N4O3S B2807148 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide CAS No. 2034288-66-7

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide

Cat. No. B2807148
CAS RN: 2034288-66-7
M. Wt: 330.36
InChI Key: QKKRRZHNZARBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide” is an aminoalkyl-substituted N-thienylbenzamide derivative . It has been mentioned in the patent WO2013062065A1 .

Scientific Research Applications

Antimicrobial Activity

The synthesis and evaluation of 1,3,5-triazine derivatives have revealed their potential as antimicrobial agents. These compounds exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. Researchers have prepared mono-, di-, and trisubstituted s-triazine derivatives, including methyl ester analogues, and characterized them using techniques like FT-IR, NMR, mass spectrometry, and elemental analysis . Notably, some of these derivatives demonstrated antimicrobial activity comparable to that of ampicillin. For instance:

Computational Docking Studies

In silico approaches, such as molecular docking, can predict the binding affinity of a compound with specific protein targets. Researchers could use tools like AutoDock or AutoDock Vina to perform docking studies with relevant protein structures . These simulations would provide insights into potential interactions and guide further experimental investigations.

properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-2-21-12-4-3-10(7-16-12)14-18-13(22-19-14)8-17-15(20)11-5-6-23-9-11/h3-7,9H,2,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKRRZHNZARBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.